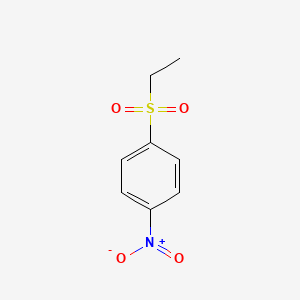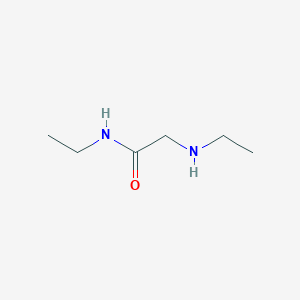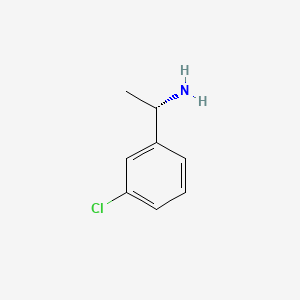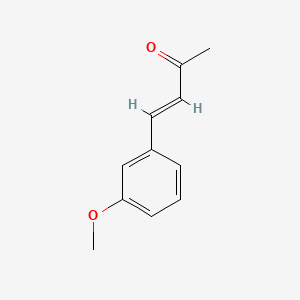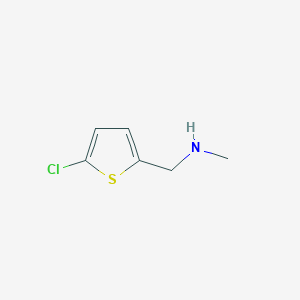
2,2-Dichlorooctanal
Übersicht
Beschreibung
2,2-Dichlorooctanal is a organic compound with the molecular formula C8H14Cl2O. It is a colorless liquid with a pungent odor. It is used as a solvent and in the production of various chemicals, including pesticides, pharmaceuticals, and other industrial products. It is also used as a laboratory reagent. In
Wissenschaftliche Forschungsanwendungen
Environmental Toxicology and Removal
- Toxicity Studies : Research has extensively explored the toxicity and environmental impact of compounds similar to 2,2-Dichlorooctanal, such as 2,4-dichlorophenoxyacetic acid (2,4-D). These studies have focused on the environmental and health risks associated with their use, especially in agriculture (Zuanazzi et al., 2020).
- Phytoremediation : The utilization of bacterial endophytes in plants for the removal of herbicide residues, such as 2,4-dichlorophenoxyacetic acid from contaminated soil and groundwater, has been studied. This approach reduces the levels of toxic herbicide residues in crop plants and is a promising method for environmental remediation (Germaine et al., 2006).
Chemical Properties and Synthesis
- Vapor Pressures and Solubility : Research on compounds like 1,8-dichlorooctane, which shares structural similarities with 2,2-Dichlorooctanal, provides insights into their physical properties such as vapor pressures and aqueous solubility. These properties are crucial for understanding the behavior of these compounds in various environments (Sarraute et al., 2006).2. Synthesis and Reactions : Studies on the synthesis and reactions of related dihaloalkanes provide a foundation for understanding the chemical behavior of 2,2-Dichlorooctanal. For example, the liquid-phase chlorination of olefins with cupric chloride has been investigated, which is relevant to the synthesis pathways of similar compounds (Koyano & Watanabe, 1971).
Applications in Advanced Materials
- Nanotechnology : The development of novel materials, including nanoparticles, is a key area of research. Understanding the interaction of compounds like 2,2-Dichlorooctanal with other materials can be critical in the design and synthesis of new nanomaterials (Cushing et al., 2004).
- Polymer Solar Cells : Additives similar to 2,2-Dichlorooctanal, such as 1,8-dichlorooctane, have been studied for their impact on the morphology of active layer films in polymer solar cells. This research is pivotal for enhancing the efficiency of solar cells and related applications (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
2,2-dichlorooctanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2O/c1-2-3-4-5-6-8(9,10)7-11/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVHNFBPILFQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369174 | |
| Record name | 2,2-dichlorooctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorooctanal | |
CAS RN |
50735-74-5 | |
| Record name | 2,2-dichlorooctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




